molecular formula C16H16N2S B1437009 N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline CAS No. 1081133-51-8

N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline

Cat. No. B1437009
M. Wt: 268.4 g/mol
InChI Key: XJGSZPJFIQIRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline (NIMSA) is an organic compound belonging to the class of indole-based amines. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical and agrochemical industries. NIMSA has been studied extensively in recent years due to its potential applications in drug design and development.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline and related compounds have been used in the synthesis of various organic compounds, demonstrating their utility in organic chemistry. For instance, Liu, Zheng, and Wu (2017) developed a method for synthesizing 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, highlighting the versatility of aniline derivatives in organic synthesis (Liu, Zheng, & Wu, 2017).

  • Anilines, including N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline, are pivotal in the synthesis of ligands for coordination compounds. Costa et al. (2010) designed 1,3,5-triazine-based ligands using similar anilines for anion–π and lone pair–π interactions in their coordination compounds (Costa et al., 2010).

Applications in Material Science

  • Aniline derivatives are instrumental in material science, such as in the development of chemosensors. Shree et al. (2019) synthesized 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, which are effective chemosensors for aluminum ion detection in living cells (Shree et al., 2019).

  • Aniline compounds have also been explored for their potential in corrosion inhibition. Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrating its efficiency as a corrosion inhibitor for mild steel in acidic solutions (Daoud et al., 2014).

Potential in Pharmacology and Biomedical Research

  • In the pharmaceutical and biomedical field, anilines are key in synthesizing new drug candidates. Padma and Gadea (2020) synthesized a series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) anilines, which showed significant antioxidant activity (Padma & Gadea, 2020).

  • Shaikh and Debebe (2020) developed new N-substituted indole derivatives, including anilines, and investigated their antimicrobial activities against new strains of bacteria and fungi, demonstrating the potential of aniline derivatives in antimicrobial research (Shaikh & Debebe, 2020).

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-9,11,17-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGSZPJFIQIRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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